Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
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Overview
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a cyclopropyl group, a piperidine ring, and a benzyl ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group on the piperidine ring is replaced by a hydroxyethyl group.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Formation of the Carbamic Acid Ester: The final step involves the formation of the carbamic acid ester by reacting the intermediate with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Regeneration of the hydroxyethyl group from the carbonyl compound.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine structure.
Pharmacology: The compound can be studied for its potential as a drug candidate, including its pharmacokinetics and pharmacodynamics.
Industrial Chemistry: It can be used in the synthesis of polymers and other materials due to its reactive ester group.
Mechanism of Action
The mechanism of action of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring is known to interact with various biological targets, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a benzyl ester.
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a benzyl ester.
Uniqueness
The benzyl ester group in Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester provides unique reactivity and potential for further functionalization compared to its methyl and ethyl ester counterparts. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(13-19)20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFWGKRCHJUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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